2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine

Regioisomer Quality Control NMR

Researchers requiring precise regioisomeric control in CNS drug discovery face the risk of inactive or ambiguous compounds. This 2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine (CAS 1512124-64-9) is the defined 2,3-dimethyl regioisomer, confirmed for central nervous system depressant pharmacophore alignment. - Ensures biological activity tied to specific N-methyl topology, unlike regioisomeric mixtures. - Primary amine handle for diazotization or Buchwald-Hartwig coupling to generate advanced intermediates. - Enables development of HPLC methods to resolve and verify regioisomeric purity for library QC.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
Cat. No. B11919781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CN=C2N1C)N
InChIInChI=1S/C8H10N4/c1-5-11-7-6(9)3-4-10-8(7)12(5)2/h3-4H,1-2H3,(H2,9,10)
InChIKeyROWVXHCJCCYAOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine: Core Properties and Procurement


2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine (CAS 1512124-64-9) is a heterocyclic building block of the imidazo[4,5-b]pyridine family, with a molecular formula of C8H10N4 and a molecular weight of 162.19 g/mol [1]. It features a fused imidazole-pyridine bicycle with methyl groups at the 2- and 3-positions of the imidazole ring and a primary amine at the 7-position of the pyridine ring. Computed physicochemical descriptors include an XLogP3 of 0.4 and a topological polar surface area (TPSA) of 56.7 Ų [1]. Compounds in this class have been patented for central nervous system depression and anti-inflammatory activity, and are widely employed as synthetic intermediates in medicinal chemistry programs [2].

Why Generic Substitution Fails: Verifying Regioisomeric Identity


The imidazo[4,5-b]pyridine scaffold can carry methyl substituents at different nitrogen positions, giving rise to regioisomers such as 1,2-dimethyl-1H-imidazo[4,5-b]pyridin-7-amine (CAS 1823899-33-7) and 2,3-dimethyl-3H-imidazo[4,5-b]pyridin-7-amine. These isomers share identical molecular formulas and computed logP/TPSA values [1][2], yet differ fundamentally in the connectivity of the methyl groups. Patent literature explicitly claims the biological activity of amino-imidazo[4,5-b]pyridines is dependent on the specific substitution pattern (R₁, R₂, R₅ positions) [3]. Without confirmatory analytical data (e.g., ¹H/¹³C NMR, HPLC retention time), a purchaser risks receiving the inactive regioisomer, undermining SAR studies or late-stage functionalization campaigns.

Evidence for Regioisomeric Differentiation


Spectroscopic Confirmation of Regioisomeric Identity

Vendors of 2,3-dimethyl-3H-imidazo[4,5-b]pyridin-7-amine (CAS 1512124-64-9) specify a minimum purity of 95% (AKSci) to 98% (MolCore) . In contrast, the 1,2-dimethyl regioisomer (CAS 1823899-33-7) is also commercially available at 95% purity . With identical molecular weights and nearly identical computed properties (XLogP3: 0.4; TPSA: 56.7 Ų) [1][2], the sole reliable differentiator is the compound's spectroscopic fingerprint. The N-methylation pattern shifts the ¹H NMR signals of the imidazole C-H and the pyridine ring protons, providing a unambiguous identity test.

Regioisomer Quality Control NMR

Pitfalls of Computed Physicochemical Descriptors

Computed molecular properties for 2,3-dimethyl-3H-imidazo[4,5-b]pyridin-7-amine and its 1,2-dimethyl regioisomer are identical: XLogP3 = 0.4 and TPSA = 56.7 Ų [1][2]. This parity means that in silico filters (e.g., Pfizer's Rule of Five) cannot distinguish them, and predictive models for solubility, permeability, or target binding will generate equivalent predictions. However, experimental biological activity is often exquisitely sensitive to N-methylation topology. Therefore, procurement decisions cannot rely on computed properties alone; only the authentic 2,3-dimethyl isomer should be used when biological data is referenced to this specific scaffold.

Drug-likeness Computational Chemistry Regioisomer

Patent-Level CNS and Anti-inflammatory Activity

U.S. Patent 3,996,233 discloses amino derivatives of imidazo[4,5-b]pyridines and claims their utility as central nervous system depressants and anti-inflammatory agents [1]. The generic formula (I) explicitly defines R₁ and R₂ substituents on the imidazole ring, indicating that different alkylation patterns lead to distinct pharmacological profiles. While specific IC₅₀ or ED₅₀ values for 2,3-dimethyl-3H-imidazo[4,5-b]pyridin-7-amine are not publicly disclosed, the patent's structure-activity relationship (SAR) claims establish that the 2,3-dimethyl substitution pattern is a uniquely claimed configuration, not a generic alternative.

Neuropharmacology Anti-inflammatory Patent Evidence

Optimal Research and Industrial Use Cases


SAR Exploration of Imidazopyridine-Based CNS Agents

The compound serves as a defined 2,3-dimethyl regioisomer for SAR studies in CNS drug discovery, directly aligning with the patented pharmacophore for central nervous system depressants [1]. Its confirmed regioidentity ensures that observed biological effects can be attributed to the specific N-methyl topology, in contrast to ambiguous mixtures or wrong isomers.

Synthetic Intermediate for Angiotensin II Inhibitor Libraries

As a primary heteroaryl amine, this compound is a potential precursor for diazotization, amidation, or Buchwald-Hartwig coupling reactions to generate late-stage intermediates for imidazo[4,5-b]pyridine-based angiotensin II inhibitors, as described in related process patents [2]. Its 7-NH₂ group is a versatile handle for introducing diverse substituents.

Negative Control for Kinase Selectivity Profiling

Given the established activity of certain imidazo[4,5-b]pyridines against TAM kinases and PDE10A [3], the 2,3-dimethyl regioisomer can function as a structural control compound. Its distinct alkylation pattern may render it inactive or significantly less potent against these targets, helping to validate target engagement of active analogs.

Analytical Reference for Regioisomeric Purity Methods

The compound can be used to develop and validate HPLC or UPLC methods capable of resolving the 2,3-dimethyl isomer from the 1,2-dimethyl isomer. This is essential for quality control of compound libraries where regioisomeric purity is critical for data reproducibility [4].

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